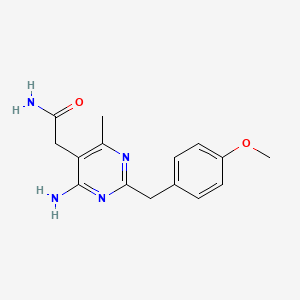
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is an organic compound with a complex structure that includes a thiophene ring, a methanamine group, a chlorine atom, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated thiophene derivative.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or chlorine gas.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanamine: Lacks the chlorine and methylphenyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-thiophenemethanamine: Similar structure but without the methylphenyl group, leading to variations in biological activity and applications.
Alpha-(2-methylphenyl)-2-thiophenemethanamine:
Uniqueness
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1152562-34-9 |
|---|---|
Molecular Formula |
C12H12ClNS |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H12ClNS/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(13)15-10/h2-7,12H,14H2,1H3 |
InChI Key |
QUHCPBMDBJQHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)

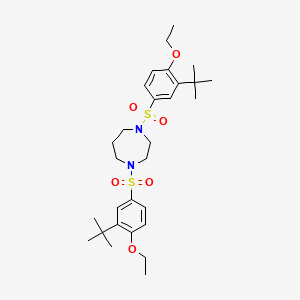


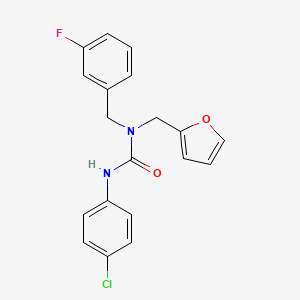
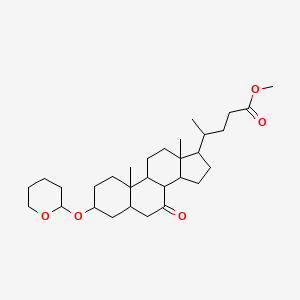
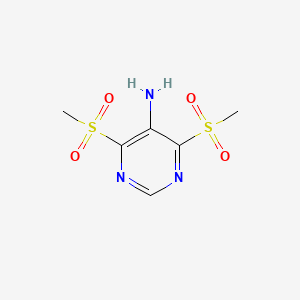

![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)
